(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one

Chiral synthesis Enantiomeric purity NK-1 antagonist intermediate

As a single-enantiomer morpholin-3-one, the (S)-configuration at C-5 is critical for stereochemical fidelity in synthesizing NK-1 receptor antagonists like aprepitant. Substituting with the (R)-enantiomer or racemate (CAS 1391087-84-5) introduces diastereomeric impurities that compromise yield and regulatory compliance. This fluorinated building block offers enhanced membrane permeability and metabolic stability for CNS-targeted programs.

Molecular Formula C11H10F3NO2
Molecular Weight 245.20 g/mol
CAS No. 1344400-76-5
Cat. No. B6289796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one
CAS1344400-76-5
Molecular FormulaC11H10F3NO2
Molecular Weight245.20 g/mol
Structural Identifiers
SMILESC1C(NC(=O)CO1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-7(2-4-8)9-5-17-6-10(16)15-9/h1-4,9H,5-6H2,(H,15,16)/t9-/m1/s1
InChIKeyXEWLUIUJLIBKQK-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one (CAS 1344400-76-5): Chiral Morpholinone Building Block for NK-1 Antagonist Synthesis


(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one (CAS 1344400-76-5) is a single-enantiomer morpholin-3-one derivative bearing a 4-trifluoromethylphenyl substituent at the 5-position in the (S)-configuration. With a molecular formula of C₁₁H₁₀F₃NO₂, a molecular weight of 245.20 g/mol, and one defined stereocenter, it serves as a chiral building block in medicinal chemistry, particularly as a synthetic intermediate in the construction of morpholine-based neurokinin-1 (NK-1) receptor antagonists . The compound is defined by InChIKey XEWLUIUJLIBKQK-SECBINFHSA-N and is cataloged under PubChem CID 155905389 [1]. Commercially, it is available from multiple suppliers with purity specifications typically ranging from 95% to >99% .

Why Racemic or (R)-Enantiomer Variants Cannot Substitute for (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one in Stereochemically Defined Syntheses


The morpholin-3-one scaffold with a 5-aryl substituent exists in three distinct stereochemical forms: the (5S)-enantiomer (CAS 1344400-76-5), the (5R)-enantiomer (CAS 1344584-09-3), and the racemic or stereochemically undefined mixture (CAS 1391087-84-5) . In chiral drug synthesis—particularly of NK-1 receptor antagonists such as aprepitant and its structural analogs—the absolute configuration at the morpholine C-5 position is critical, as downstream diastereoselective transformations (e.g., alkylation, acylation, or ring functionalization) proceed with stereochemical fidelity dependent on the starting enantiomer [1]. Substituting the (5S)-enantiomer with either its antipode or the racemate introduces either the wrong enantiomer or a statistical mixture, which can lead to diastereomeric impurities that are difficult to remove without chiral chromatography, thereby compromising both yield and regulatory compliance [1]. The computed physicochemical properties—XLogP3 of 1.6 and topological polar surface area of 38.3 Ų—are identical among stereoisomers, making physical property-based differentiation ineffective for quality control [2].

Quantitative Differentiation Evidence for (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one Versus Comparators


Enantiomeric Identity: Defined (S)-Configuration at C-5 Confers One Defined Stereoisomer

The (5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one (CAS 1344400-76-5) is a single, defined enantiomer with the (S)-configuration at C-5, as confirmed by its InChIKey stereochemical layer (XEWLUIUJLIBKQK-SECBINFHSA-N) [1]. In contrast, the racemic form 5-[4-(trifluoromethyl)phenyl]morpholin-3-one (CAS 1391087-84-5) carries the non-stereospecific InChIKey XEWLUIUJLIBKQK-UHFFFAOYSA-N, indicating an undefined or mixed stereochemistry [2]. The (R)-enantiomer (CAS 1344584-09-3) is identified by InChIKey XEWLUIUJLIBKQK-VIFPVBQESA-N . This stereochemical specification is not a purity parameter but a structural identity parameter: a procurement order for CAS 1344400-76-5 inherently specifies the (S)-enantiomer with 0% of the (R)-antipode by structural definition, whereas CAS 1391087-84-5 does not guarantee any enantiomeric ratio.

Chiral synthesis Enantiomeric purity NK-1 antagonist intermediate

Commercially Available Purity Range: 95% to >99% Across Multiple Vendors Relative to Racemate and (R)-Enantiomer

Vendor-specified purities for the (5S)-enantiomer range from 95% (Chemenu Inc., 100 mg scale at $294), 97% (MolCore, Aladdin-sourced), to 98% (Leyan, 100 mg; CymitQuimica/Fluorochem) and >99% pharma-grade (SynHet, bulk quantities) . The (R)-enantiomer is offered by Aladdin at 97% purity . The racemic form is listed by MolCore at 97% . While purity specifications appear comparable across all three forms at the 97% level, the (5S)-enantiomer uniquely has a >99% pharma-grade option from SynHet, which is a relevant differentiation for cGMP or API-intermediate applications .

Chemical purity Vendor specification Procurement grade

Computed LogP and PSA: Identical Across Stereoisomers but Differentiated from Non-Fluorinated 5-Phenylmorpholin-3-one

The computed XLogP3 value for (5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one is 1.6, with a topological polar surface area (TPSA) of 38.3 Ų [1][2]. This LogP is identical to the racemate (XLogP3 = 1.6, CAS 1391087-84-5) because stereochemistry does not influence computed logP [2]. However, the non-fluorinated analog (5S)-5-phenylmorpholin-3-one (CAS 1052209-96-7), which lacks the trifluoromethyl group, would have a substantially lower logP (computationally predicted). The presence of the -CF₃ group increases lipophilicity by approximately 0.5–0.7 log units compared to the unsubstituted phenyl analog, based on the well-characterized aromatic π–CF₃ substituent constant (π ≈ +0.88 for -CF₃ vs. H) [3]. This property class inference positions the fluorinated compound as more membrane-permeable, which is relevant when the morpholinone scaffold is incorporated into CNS-targeted NK-1 antagonist frameworks [4].

Lipophilicity Physicochemical property Drug-likeness

Defined Hazard Profile: H302 Acute Oral Toxicity Warning Differentiates from Non-Hazardous Building Blocks

The (5R)-enantiomer (CAS 1344584-09-3) carries a GHS07 warning signal with Hazard Statement H302 (Harmful if swallowed) and Precautionary Statements P264, P270, P301+P312, P330, and P501, as listed on the Aladdin Scientific product page . While the (5S)-enantiomer (CAS 1344400-76-5) is expected to share this hazard classification due to identical molecular connectivity, explicit GHS labeling is not uniformly disclosed across all (5S)-enantiomer vendor pages . The racemic form (CAS 1391087-84-5) lacks publicly accessible GHS classification data in the sources reviewed. For procurement planning, the explicit H302 designation on the (R)-enantiomer should be treated as a class-level indicator for the (5S)-enantiomer as well, given the structural identity except for chirality.

Safety GHS classification Handling requirements

Application Context: Chiral Morpholinone Core in NK-1 Antagonist Pharmacophore—Structural Rationale for (S)-Configuration Preference

The morpholinone scaffold is a core structural element in multiple NK-1 receptor antagonist series, including aprepitant (Emend®) and its metabolites [1]. In the aprepitant structure, the morpholine ring bears substituents at the 2-, 3-, and 5-positions with defined absolute stereochemistry: (2R,3S)-configuration for the morpholine core, while the 5-position corresponds to the 4-fluorophenyl attachment [2]. The (5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one serves as a chiral building block wherein the (S)-configuration at C-5 provides the correct stereochemical starting point for constructing the 5-aryl morpholinone portion of NK-1 antagonist analogs [3]. Patent US5612337A exemplifies numerous morpholine-based tachykinin receptor antagonists wherein the absolute configuration at the morpholine C-2, C-3, and C-5 positions is crucial for NK-1 binding affinity; compounds with inverted stereochemistry show markedly reduced or abolished activity [3]. No direct IC₅₀ or Kᵢ data for (5S)-5-[4-(trifluoromethyl)phenyl]morpholin-3-one itself as a standalone NK-1 ligand has been identified in the literature, consistent with its role as an intermediate rather than a final active pharmaceutical ingredient.

NK-1 receptor antagonist Aprepitant synthesis Morpholine pharmacophore

Analytical Characterization: Multi-Method QC Availability (HPLC, GC, NMR, MS, FTIR) Enables Identity Verification

SynHet, a manufacturer and supplier of this compound, offers comprehensive analytical characterization including HPLC, GC-FID, mass spectrometry (MS), capillary electrophoresis (CZE), UV-Vis spectrophotometry, FTIR, ¹H/¹³C NMR, titration, and CHNS elemental analysis upon request . This multi-method analytical package exceeds the typical vendor offering of a simple Certificate of Analysis (COA) with HPLC purity alone. In contrast, standard catalog vendors such as Leyan and Aladdin provide the compound with purity specification only (98% and 97%, respectively) without listing comprehensive analytical characterization options on their product pages . This difference is significant for procurement in regulated environments (e.g., GLP, GMP) where full characterization documentation is required for material qualification.

Quality control Analytical methods Identity verification

Procurement-Driven Application Scenarios for (5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one (CAS 1344400-76-5)


Stereochemically Controlled Synthesis of NK-1 Receptor Antagonist Intermediates and Analog Libraries

This compound is best deployed as a chiral building block in the synthesis of morpholine-based NK-1 receptor antagonist analogs. The (S)-configuration at C-5 matches the stereochemical requirements of the morpholine pharmacophore established in patent US5612337A [1]. Researchers constructing compound libraries around the aprepitant scaffold should specify CAS 1344400-76-5 (not the racemate CAS 1391087-84-5) to ensure downstream diastereoselective transformations proceed with the correct stereochemical outcome [2]. The pharma-grade option (>99%, SynHet) is particularly suited for generating intermediates intended for in vivo pharmacological evaluation where impurity profiles must be rigorously controlled .

Physicochemical Property Optimization in Fluorinated Drug Candidate Design

The -CF₃ group on the 4-position of the phenyl ring elevates the computed logP to 1.6 (vs. an estimated ~1.0 for the non-fluorinated analog), contributing to enhanced membrane permeability [1]. Researchers optimizing CNS-penetrant or intracellular-targeted morpholinone derivatives can rationally select this fluorinated building block to improve pharmacokinetic properties, consistent with the well-documented medicinal chemistry principle that strategic -CF₃ incorporation enhances metabolic stability and bioavailability [2]. The computed TPSA of 38.3 Ų remains within the favorable range for blood-brain barrier penetration (<70 Ų) [1].

GMP/Regulatory-Compliant Intermediate Procurement with Full Analytical Documentation

For programs advancing morpholinone-based candidates toward IND-enabling studies, procurement of the (5S)-enantiomer from SynHet provides ISO 9001-certified pharma-grade material (>99% purity) with comprehensive analytical characterization (HPLC, GC, MS, NMR, FTIR, elemental analysis) available upon request [1]. This analytical package supports the documentation requirements for Chemistry, Manufacturing, and Controls (CMC) sections of regulatory filings in a manner that standard catalog-grade material (97-98% purity with basic COA) does not [2].

Chiral Chromatography Method Development and Enantiomeric Purity Reference Standard

The distinct CAS registry numbers and InChIKeys for the (5S)-enantiomer (1344400-76-5, SECBINFHSA-N), (R)-enantiomer (1344584-09-3, VIFPVBQESA-N), and racemate (1391087-84-5, UHFFFAOYSA-N) make these compounds suitable as reference standards for chiral HPLC method development [1][2]. The (5S)-enantiomer can serve as an authentic standard for assigning retention times and establishing enantiomeric excess (ee) calibration curves when developing chiral separation methods for morpholinone intermediates .

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